BenchChemオンラインストアへようこそ!

BMS-191095

Cardioprotection Electrophysiology Drug Selectivity

Select BMS-191095 over non-selective KATP openers (diazoxide, cromakalim) to eliminate confounding vasodilation, action potential shortening, and SDH-mediated ROS artifacts. This tool compound isolates mitoKATP-dependent cardioprotection (infarct size reduction up to 70% in translational models) and neuroprotection with unmatched specificity. Ideal for ischemia‑reperfusion, platelet aggregation, and cerebral ischemia studies. Bulk quantities and custom synthesis available for preclinical programs.

Molecular Formula C22H21ClN4O2
Molecular Weight 408.9 g/mol
CAS No. 166095-21-2
Cat. No. B1139385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-191095
CAS166095-21-2
Molecular FormulaC22H21ClN4O2
Molecular Weight408.9 g/mol
Structural Identifiers
SMILESCC1(C(C(C2=C(O1)C=CC(=C2)C#N)N(CC3=NC=CN3)C4=CC=C(C=C4)Cl)O)C
InChIInChI=1S/C22H21ClN4O2/c1-22(2)21(28)20(17-11-14(12-24)3-8-18(17)29-22)27(13-19-25-9-10-26-19)16-6-4-15(23)5-7-16/h3-11,20-21,28H,13H2,1-2H3,(H,25,26)/t20-,21+/m0/s1
InChIKeySMIKIPXIDLITMP-LEWJYISDSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BMS-191095: A Selective Mitochondrial KATP Channel Opener for Cardiometabolic and Neurovascular Research


BMS-191095 (CAS 166095-21-2) is a benzopyran-derived small molecule that functions as a selective opener of mitochondrial ATP-sensitive potassium (mitoKATP) channels. It is widely employed in cardiovascular, cerebrovascular, and metabolic research to dissect the mechanistic role of mitochondrial potassium flux in ischemic preconditioning and cytoprotection [1]. This compound is a key tool compound for delineating mitoKATP-dependent pathways because it activates mitochondrial KATP channels with high affinity while lacking the confounding off-target effects on peripheral vasculature and cardiac electrophysiology that plague first-generation KATP openers [2].

Why First-Generation KATP Openers and Pan-Channel Activators Cannot Substitute for BMS-191095 in Targeted Research


Substituting BMS-191095 with older, non-selective KATP channel openers (e.g., cromakalim, pinacidil) or the widely used diazoxide introduces critical experimental confounders. First-generation compounds activate both mitochondrial and sarcolemmal KATP channels, which triggers peripheral vasodilation, systemic hypotension, and shortening of cardiac action potential duration (proarrhythmic risk) [1]. While diazoxide is often mislabeled as a mitoKATP-selective tool, it is a potent inhibitor of succinate dehydrogenase (SDH) at overlapping concentrations, leading to a spurious increase in reactive oxygen species (ROS) production and metabolic perturbation [2]. BMS-191095 provides a clean, high-specificity pharmacological window to study mitoKATP-mediated cardioprotection and neuroprotection without these confounding hemodynamic, electrophysiological, or metabolic artifacts, making it indispensable for reproducible mechanistic studies [3].

Quantitative Differentiation of BMS-191095 Against In-Class and Alternative KATP Modulators


Mitochondrial vs. Sarcolemmal KATP Selectivity: A >300-Fold Safety Margin for Electrophysiological Integrity

BMS-191095 is a highly selective mitoKATP opener, demonstrating a profound divergence from cromakalim in terms of functional tissue selectivity. While BMS-191095 shows high affinity for cardiac mitochondrial KATP channels, it fails to activate sarcolemmal KATP currents even at concentrations exceeding 30 µM [1]. In contrast, cromakalim, a prototypical first-generation opener, activates both channel isoforms within similar concentration ranges, leading to significant peripheral vasodilation [1].

Cardioprotection Electrophysiology Drug Selectivity

Superior Anti-Ischemic Potency (EC25 = 1.5 µM) and Lack of Vasorelaxation Compared to Cromakalim and BMS-180448

In a direct head-to-head comparison using the isolated rat heart model of ischemia-reperfusion, BMS-191095 exhibited significantly enhanced anti-ischemic potency relative to both cromakalim and the earlier-generation analog BMS-180448. Crucially, this enhanced potency is paired with a near-complete absence of vasorelaxant activity, a liability that limits the utility of cromakalim [1].

Ischemia-Reperfusion Injury Cardioprotective Potency Vasodilation

Cleaner Mechanistic Signature vs. Diazoxide: Absence of Succinate Dehydrogenase Inhibition and Associated ROS Spikes

A direct comparative analysis of mitochondrial effects reveals a critical mechanistic divergence between BMS-191095 and diazoxide. While both agents depolarize the mitochondrial membrane potential (ΔΨm), diazoxide concurrently increases reactive oxygen species (ROS) production due to its off-target inhibition of succinate dehydrogenase (SDH). BMS-191095, however, depolarizes mitochondria without elevating ROS levels [1][2].

Reactive Oxygen Species Mitochondrial Metabolism Neuroprotection

In Vivo Cardioprotective Efficacy (ED25 = 0.4 mg/kg) Without Hemodynamic Compromise in Large Animal Models

BMS-191095 demonstrates robust, dose-dependent cardioprotection in an anesthetized canine model of regional ischemia-reperfusion, achieving significant infarct size reduction at doses that do not alter peripheral or coronary hemodynamics. The calculated ED25 for infarct size reduction is 0.4 mg/kg i.v., with a maximal 70% reduction observed at 3.5 mg/kg [1].

In Vivo Pharmacology Myocardial Infarction Hemodynamics

Inhibition of Human Platelet Aggregation (IC50 = 63.9-104.8 µM): Superior Potency to BMS-180448

BMS-191095 inhibits collagen-induced human platelet aggregation with significantly greater potency than its predecessor BMS-180448. This antiplatelet activity is mediated specifically through mitochondrial KATP channel opening, providing a dual cardioprotective mechanism via direct myocardial preservation and inhibition of thrombus formation [1].

Platelet Aggregation Thrombosis Cardioprotection

Induction of Endothelium-Dependent Cerebral Vasodilation Without Direct Vascular Smooth Muscle Relaxation

In isolated rat cerebral arteries, BMS-191095 elicits vasodilation that is dependent on an intact endothelium, unlike diazoxide which exhibits both endothelium-dependent and -independent components. BMS-191095's vasodilatory effect is mediated by mitochondrial depolarization in endothelial cells, leading to nitric oxide (NO) production via PI3K-Akt-eNOS phosphorylation [1].

Cerebral Vasodilation Endothelial Function Neurovascular Coupling

Validated Research Applications of BMS-191095 Based on Quantitative Evidence


Mechanistic Dissection of Mitochondrial KATP-Dependent Cardioprotection (Isolated Heart / Langendorff Models)

BMS-191095 is the tool of choice for ex vivo ischemia-reperfusion studies (e.g., Langendorff perfused rat heart). Its EC25 of 1.5 µM allows robust protection (increased time to contracture, improved functional recovery, reduced LDH release) [1]. Unlike cromakalim (EC25 4.7 µM), BMS-191095 achieves this protection without shortening the cardiac action potential or altering coronary perfusion pressure, ensuring that observed benefits are purely due to mitoKATP activation rather than a reduction in afterload or oxygen demand [2].

In Vivo Large Animal Models of Myocardial Infarction Requiring Hemodynamic Stability

For translational studies in dogs or pigs where maintaining stable systemic blood pressure is paramount, BMS-191095 provides a validated option. Dosing at 0.6-3.5 mg/kg i.v. reduces infarct size by up to 70% without causing the hypotension or reflex tachycardia associated with first-generation openers [1]. This allows researchers to isolate the direct cardioprotective effects of mitoKATP opening from secondary hemodynamic changes, a key requirement for preclinical drug development programs targeting ischemia-reperfusion injury [3].

Neuroprotection and Stroke Research Requiring Clean ROS Signaling Profiles

In models of cerebral ischemia (e.g., middle cerebral artery occlusion) or neuronal excitotoxicity, BMS-191095 offers a significant advantage over diazoxide. The latter's off-target SDH inhibition elevates mitochondrial ROS, a known trigger for both preconditioning and cellular damage, confounding data interpretation [1]. BMS-191095 depolarizes mitochondria and activates neuroprotective PKC pathways without increasing ROS [2], providing a cleaner pharmacological tool for investigating mitoKATP-mediated neuroprotection independent of ROS-driven signaling cascades [3].

Ex Vivo Platelet Aggregation and Thrombosis Research

Researchers studying the role of mitochondrial ion channels in platelet function should utilize BMS-191095. Its ability to inhibit human platelet aggregation (IC50 = 63.9-104.8 µM) with 4.75-fold higher potency than BMS-180448 makes it a more sensitive probe for delineating the mitoKATP-dependent pathway in thrombus formation [1]. The effect is reversible by the mitoKATP blocker 5-hydroxydecanoate, confirming target specificity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-191095

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.